Cas no 352-11-4 (P-fluorobenzyl chloride)

P-fluorobenzyl chloride 化学的及び物理的性質
名前と識別子
-
- 1-(Chloromethyl)-4-fluorobenzene
- alpha-Chloro-4-fluorotoluene
- alpha-Chloro-p-fluorotoluene
- 4-Fluorobenzyl chloride
- 1-Chloromethyl-4-fluoro-benzene
- 3-CHLOROBENZALDEHYDE
- p-Fluorobenzyl Chloride
- 4-fluoro-phenylmethyl chloride
- Benzene,1-(chloromethyl)-4-fluoro
- para-fluorobenzyl chloride
- 1-(chloromethyl)-4-fluoro-benzene
- Benzene, 1-(chloromethyl)-4-fluoro-
- 4-fluorobenzylchloride
- 1-Chloromethyl-4-fluorobenzene
- A-CHLORO-4-FLUOROTOLUENE
- CHLORO-4-FLUOROTOLUENE
- 4-(chloromethyl)-1-fluorobenzene
- IZXWCDITFDNEBY-UHFFFAOYSA-N
- Toluene, .alpha.-chloro-p-fluoro-
- 4-fluorbenzylchlorid
- IZXWCDITFDNEBY-UHFFFAOYSA-
- 1-(chloromethyl)-4-fluoro-benzen;Toluene, alpha-chloro-p-fluoro-
- 4-fluorophenylmethyl chloride
- F96174
- F0204
- parafluorobenzylchloride
- 352-11-4
- 4-Fluoro-benzylchloride
- W-106687
- 1219804-13-3
- .alpha.-Chloro-4-fluorotoluene
- NSC25084
- SCHEMBL186435
- 4-Fluorobenzyl chloride???
- 4-Fluorobenzyl--d4 Chloride
- InChI=1/C7H6ClF/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2
- 4-fluoro-benzyl-chloride
- 4-FLUOROBENZYL-A,A-D2 CHLORIDE
- NS00042104
- EN300-18206
- NSC-25084
- 4-fluorobenzyl-chloride
- p-fluorobenzylchloride
- AM100704
- A25294
- NSC 25084
- AKOS000119590
- 4-fluoro-benzyl chloride
- Toluene, alpha-chloro-p-fluoro-
- CCRIS 5107
- 4-fluorobenzyl-d6 chloride
- 4-fluoro benzyl chloride
- MFCD00000913
- FT-0618519
- .alpha.-Chloro-p-fluorotoluene
- F2190-0253
- DTXSID7059850
- 4-fluorobenzylchlorine
- 4-Fluorobenzyl chloride, 99%
- EINECS 206-516-4
- STL197850
- DB-000228
- P-fluorobenzyl chloride
-
- MDL: MFCD00000913
- インチ: 1S/C7H6ClF/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2
- InChIKey: IZXWCDITFDNEBY-UHFFFAOYSA-N
- SMILES: ClC([H])([H])C1C([H])=C([H])C(=C([H])C=1[H])F
- BRN: 742272
計算された属性
- 精确分子量: 144.01400
- 同位素质量: 144.014206
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 9
- 回転可能化学結合数: 1
- 複雑さ: 77
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- 互变异构体数量: 何もない
- XLogP3: 2.6
- Surface Charge: 0
- トポロジー分子極性表面積: 0
じっけんとくせい
- Color/Form: 使用できません
- 密度みつど: 1.207
- ゆうかいてん: -18 ºC
- Boiling Point: 185°C(lit.)
- フラッシュポイント: 65 ºC
- Refractive Index: 1.512-1.514
- PSA: 0.00000
- LogP: 2.56450
- 敏感性: Lachrymatory
- Solubility: 使用できません
P-fluorobenzyl chloride Security Information
-
Symbol:
- Prompt:あぶない
- Signal Word:Danger
- 危害声明: H314
- Warning Statement: P280,P305+P351+P338,P310
- 危険物輸送番号:UN 2920 8/PG 2
- WGKドイツ:2
- 危険カテゴリコード: R22;R34
- セキュリティの説明: S26-S36/37/39-S45
- FLUKA BRAND F CODES:19
-
危険物標識:
- HazardClass:8
- 包装グループ:II
- TSCA:Yes
- 安全术语:8
- 包装カテゴリ:III
- 爆発限界値(explosive limit):1.30%(V)
- Packing Group:III
- Risk Phrases:R22; R34
- 储存条件:高温、火花、炎、火元から離れてください。使用しない場合は容器を閉じたままにします。密閉容器に保管する。日陰、乾燥、風通しの良い場所に保管し、不適合物質と腐食性物質から離れている。湿気を避ける。
- 危险等级:8
P-fluorobenzyl chloride 税関データ
- 税関コード:29036990
- 税関データ:
中国税関番号:
2903999090概要:
29039999090他の芳香族ハロゲン化誘導体。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
29039999090芳香族炭化水素ハロゲン化誘導体付加価値税:17.0%税金還付率:9.0%管理条件:最恵国待遇なし関税:5.5%一般関税:30.0%
P-fluorobenzyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Oakwood | 006201-10g |
4-Fluorobenzyl chloride |
352-11-4 | 99% | 10g |
$10.00 | 2024-07-19 | |
Oakwood | 006201-250g |
4-Fluorobenzyl chloride |
352-11-4 | 99% | 250g |
$45.00 | 2024-07-19 | |
Enamine | EN300-18206-5.0g |
1-(chloromethyl)-4-fluorobenzene |
352-11-4 | 96% | 5g |
$29.0 | 2023-05-03 | |
Enamine | EN300-18206-10.0g |
1-(chloromethyl)-4-fluorobenzene |
352-11-4 | 96% | 10g |
$32.0 | 2023-05-03 | |
Enamine | EN300-18206-50.0g |
1-(chloromethyl)-4-fluorobenzene |
352-11-4 | 96% | 50g |
$72.0 | 2023-05-03 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A14686-500g |
4-Fluorobenzyl chloride, 99% |
352-11-4 | 99% | 500g |
¥4963.00 | 2023-02-08 | |
Life Chemicals | F2190-0253-10g |
P-fluorobenzyl chloride |
352-11-4 | 95%+ | 10g |
$84.0 | 2023-09-06 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F100905-100g |
P-fluorobenzyl chloride |
352-11-4 | 98% | 100g |
¥88.90 | 2023-09-03 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | F0204-25g |
P-fluorobenzyl chloride |
352-11-4 | 98.0%(GC) | 25g |
¥250.0 | 2022-05-30 | |
Alichem | A013010068-250mg |
4-Fluorobenzyl chloride |
352-11-4 | 97% | 250mg |
$475.20 | 2023-09-02 |
P-fluorobenzyl chloride Suppliers
P-fluorobenzyl chloride 関連文献
-
Adrián A. Heredia,Alicia B. Pe?é?ory RSC Adv. 2015 5 105699
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Micaela D. Heredia,Marcelo Puiatti,Roberto A. Rossi,María E. Budén Org. Biomol. Chem. 2022 20 228
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Fengli Jin,Yanzhen Zhong,Xin Zhang,Huichun Zhang,Qian Zhao,Wei Han Green Chem. 2016 18 2598
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Shentong Xie,Yuqing Yin,Ya Wang,Jiannan Wang,Xiaoqian He,Ruopeng Bai,Renyi Shi Green Chem. 2023 25 1522
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Jhen-Yi Lee,Jiun-Shian Shen,Ru-Jiun Tzeng,I-Chen Lu,Jenn-Huei Lii,Ching-Han Hu,Hon Man Lee Dalton Trans. 2016 45 10375
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Claudia Mugnaini,Antonella Brizzi,Giorgia Vinciarelli,Marco Paolino,Federico Corelli New J. Chem. 2020 44 16218
-
Thomas W. Bousfield,Katharine P. R. Pearce,Simbarashe B. Nyamini,Athanasios Angelis-Dimakis,Jason E. Camp Green Chem. 2019 21 3675
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Xuan Zhang,Xiujuan Feng,Xiaoqiang Yu,Ren He,Ming Bao Org. Biomol. Chem. 2013 11 4016
-
S. X. Guo,F. He,A. L. Dai,R. F. Zhang,S. H. Chen,J. Wu RSC Adv. 2020 10 35658
-
Hui-Zhen Zhang,Ponmani Jeyakkumar,Kannekanti Vijaya Kumar,Cheng-He Zhou New J. Chem. 2015 39 5776
P-fluorobenzyl chlorideに関する追加情報
Recent Advances in the Application of P-fluorobenzyl Chloride (CAS 352-11-4) in Chemical Biology and Pharmaceutical Research
P-fluorobenzyl chloride (CAS 352-11-4) has emerged as a critical building block in modern pharmaceutical synthesis and chemical biology research. This halogenated benzyl derivative exhibits unique reactivity patterns due to the electron-withdrawing fluorine substituent, making it particularly valuable for nucleophilic substitution reactions. Recent studies have highlighted its growing importance in the development of novel therapeutic agents and biochemical probes.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of P-fluorobenzyl chloride in the synthesis of fluorinated tyrosine kinase inhibitors. The researchers utilized the compound's reactivity to introduce fluorine atoms at strategic positions, resulting in improved metabolic stability and target binding affinity. The study reported a 40% increase in half-life for the modified inhibitors compared to their non-fluorinated counterparts.
In the field of PET tracer development, P-fluorobenzyl chloride has shown remarkable potential. A recent Nature Communications paper (2024) described its use in the radiosynthesis of [18F]-labeled probes for neurodegenerative disease imaging. The compound served as a versatile precursor for introducing the fluorine-18 isotope, with researchers achieving radiochemical yields exceeding 85% under optimized conditions.
Advances in synthetic methodology have also expanded the applications of P-fluorobenzyl chloride. A 2024 ACS Catalysis report detailed a novel palladium-catalyzed cross-coupling reaction that enables the direct functionalization of the benzyl position while preserving the fluorine substituent. This breakthrough has opened new avenues for creating diverse molecular architectures with precise control over fluorine placement.
The compound's role in PROTAC (Proteolysis Targeting Chimera) development has gained significant attention. Recent work published in Cell Chemical Biology (2023) demonstrated how P-fluorobenzyl chloride-derived linkers can enhance the pharmacokinetic properties of PROTAC molecules. The fluorine atom's introduction improved membrane permeability while maintaining the necessary rigidity for effective target protein degradation.
Safety and handling considerations for P-fluorobenzyl chloride continue to be an active area of research. A 2024 Chemical Health & Safety study provided updated guidelines for working with this lachrymatory compound, emphasizing the importance of proper ventilation and personal protective equipment. The study also presented new data on its stability under various storage conditions.
Looking forward, the unique properties of P-fluorobenzyl chloride (352-11-4) position it as a key reagent in several emerging areas, including fluorinated covalent inhibitors and bioorthogonal chemistry. Its versatility and the growing demand for fluorinated pharmaceuticals suggest that research applications will continue to expand in the coming years.
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